molecular formula C14H17N5O2 B12921586 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione CAS No. 78422-90-9

5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione

Cat. No.: B12921586
CAS No.: 78422-90-9
M. Wt: 287.32 g/mol
InChI Key: WNTMIDUCIYOJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is a complex heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine ring system, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione, typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimido[4,5-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halides, amines, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and fused ring system contribute to its high potency and selectivity in enzyme inhibition.

Properties

CAS No.

78422-90-9

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

2-(dimethylamino)-5,7-dimethyl-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,8,11,13-tetraene-4,6-dione

InChI

InChI=1S/C14H17N5O2/c1-16(2)12-10-11(15-9-7-5-6-8-19(9)12)17(3)14(21)18(4)13(10)20/h5-9H,1-4H3

InChI Key

WNTMIDUCIYOJNT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3C=CC=CN3C(=C2C(=O)N(C1=O)C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.